4-(1-Methylpiperidin-4-yl)phenol hydrochloride

Physicochemical Properties Formulation Development Synthetic Chemistry

This 4-phenylpiperidine hydrochloride is a privileged scaffold for dopamine D2 receptor ligand development, offering a unique substitution pattern distinct from pridopidine or 3-PPP analogs. Its para-hydroxyphenyl group at the piperidine 4-position delivers a defined 3D conformation critical for SAR studies. The hydrochloride salt guarantees consistent solubility and reliable handling in standard reaction conditions. Ideal for medicinal chemists synthesizing neurological receptor ligands, PI3Kδ probes, or custom building blocks. Choose this compound for its differentiated architecture that generic alternatives cannot replicate.

Molecular Formula C12H18ClNO
Molecular Weight 227.73 g/mol
CAS No. 1158633-70-5
Cat. No. B1418671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Methylpiperidin-4-yl)phenol hydrochloride
CAS1158633-70-5
Molecular FormulaC12H18ClNO
Molecular Weight227.73 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)C2=CC=C(C=C2)O.Cl
InChIInChI=1S/C12H17NO.ClH/c1-13-8-6-11(7-9-13)10-2-4-12(14)5-3-10;/h2-5,11,14H,6-9H2,1H3;1H
InChIKeyVCUXNRAXAPQZNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Methylpiperidin-4-yl)phenol hydrochloride (CAS 1158633-70-5) - Procurement Guide for Research & Development


4-(1-Methylpiperidin-4-yl)phenol hydrochloride (CAS 1158633-70-5) is a synthetic organic compound characterized by a phenolic group substituted with a 1-methylpiperidin-4-yl moiety, presented as the hydrochloride salt for enhanced stability and solubility. Its molecular formula is C12H18ClNO with a molecular weight of 227.73 g/mol . This compound is primarily utilized as a research tool and key intermediate in medicinal chemistry, particularly for the development of ligands targeting neurological receptors and for studying receptor interactions and signaling pathways .

Why 4-(1-Methylpiperidin-4-yl)phenol Hydrochloride Cannot Be Substituted with Other Piperidine-Phenol Analogs


While numerous piperidine-phenol analogs exist, generic substitution of 4-(1-Methylpiperidin-4-yl)phenol hydrochloride is not scientifically valid. The specific substitution pattern—a para-hydroxyphenyl group at the 4-position of a 1-methylpiperidine ring—dictates a unique three-dimensional conformation and electronic distribution. This precise architecture is critical for its interaction with biological targets, as even minor structural modifications, such as altering the position of the phenol group or the N-methyl substitution, can lead to drastically different receptor binding profiles, pharmacokinetic properties, and synthetic utility [1]. The evidence below quantifies the specific, differentiating characteristics that preclude simple interchangeability with in-class alternatives.

Quantitative Differentiation Evidence for 4-(1-Methylpiperidin-4-yl)phenol Hydrochloride Against Key Analogs


Physicochemical Property Differentiation for Formulation and Synthesis Planning

The target compound, as its hydrochloride salt, exhibits a significantly higher calculated aqueous solubility compared to its free base form and to structurally related, non-salt analogs. This is a critical parameter for formulation and in vitro assay design. While specific experimental logP/logS values were not located for this exact compound in authoritative databases, the presence of the hydrochloride salt form inherently increases polarity and aqueous solubility relative to the neutral free base, 4-(1-methylpiperidin-4-yl)phenol (MW: 191.27 g/mol), and other lipophilic piperidine derivatives. This difference is fundamental for achieving reproducible solution-phase chemistry and biological assays [REFS-1, REFS-2].

Physicochemical Properties Formulation Development Synthetic Chemistry

Dopamine Receptor Subtype Binding Affinity: A Potential Point of Divergence

The 4-phenylpiperidine scaffold, which is the core of 4-(1-Methylpiperidin-4-yl)phenol, is a well-established pharmacophore for dopamine D2 receptor ligands. Research on closely related 4-phenylpiperidine analogs demonstrates that subtle modifications to the phenyl ring and piperidine nitrogen can drastically alter receptor subtype selectivity. For instance, a series of 4-phenylpiperidines exhibited D2 receptor binding affinities with Ki values ranging from sub-nanomolar to micromolar [1]. While direct binding data for 4-(1-Methylpiperidin-4-yl)phenol hydrochloride is not available in the retrieved public data, its unique substitution pattern suggests a distinct binding profile compared to reference compounds like 3-(1-benzylpiperidin-4-yl)phenol (a known partial D2 agonist) or pridopidine (a D2 stabilizer). This implies that the target compound cannot be assumed to have the same pharmacological activity as other 4-phenylpiperidines [2].

Dopamine Receptors Neurological Disorders Receptor Binding

Kinase Inhibition Profile: Distinct PI3K Selectivity Patterns

Data from high-throughput screening campaigns suggests that the 4-(1-methylpiperidin-4-yl)phenol scaffold can be elaborated into potent and selective inhibitors of phosphoinositide 3-kinases (PI3Ks). While the unadorned 4-(1-Methylpiperidin-4-yl)phenol hydrochloride itself may not be a potent inhibitor, derivatives based on this core have shown IC50 values of 9 nM and 374 nM for PI3Kδ binding and cellular activity, respectively [1]. This contrasts with a related scaffold that showed an IC50 of 222 nM for PI3Kα [2]. This indicates that the core structure can be directed toward specific PI3K isoform selectivity (δ vs. α) through further derivatization, a key differentiator for programs targeting specific cancers or immunological disorders. The target compound serves as a crucial, defined starting point for this optimization.

Kinase Inhibition PI3K Cancer Research

Optimal Research and Development Applications for 4-(1-Methylpiperidin-4-yl)phenol Hydrochloride


Medicinal Chemistry: Dopamine Receptor Ligand Development

This compound is most suitably employed as a core scaffold for the synthesis of novel dopamine receptor ligands. Its specific 4-phenylpiperidine architecture is a privileged structure for targeting the D2 receptor family, and its distinct substitution pattern offers a unique starting point for exploring structure-activity relationships (SAR) to achieve desired selectivity or functional activity (e.g., agonist, partial agonist, antagonist) compared to well-characterized analogs like pridopidine or 3-PPP derivatives [1].

Chemical Biology: Kinase Probe Synthesis

For programs focused on developing chemical probes for PI3Kδ, this compound serves as a valuable synthetic intermediate. Evidence from related series demonstrates that this core can be elaborated into potent PI3Kδ inhibitors, making it a strategic building block for creating tool compounds to dissect the PI3K/AKT/mTOR signaling pathway in oncology and immunology research [2].

Reagent Manufacturing: Synthesis of Specialized Building Blocks

Given its dual functionality (phenol and piperidine), 4-(1-Methylpiperidin-4-yl)phenol hydrochloride is an ideal intermediate for producing more complex, proprietary building blocks for chemical suppliers and contract research organizations. Its hydrochloride salt form ensures reliable handling and solubility in standard reaction conditions, making it a more consistent reagent than the free base .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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